molecular formula C14H19N3 B1491738 (1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1267326-55-5

(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No. B1491738
CAS RN: 1267326-55-5
M. Wt: 229.32 g/mol
InChI Key: SYHBXQZXOTWELY-UHFFFAOYSA-N
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Description

“(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine” is a chemical compound with a unique structure that offers potential applications in various scientific research, including drug discovery, materials science, and organic synthesis. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized by glyoxal and ammonia . Specific synthesis methods for “this compound” are not available in the retrieved data.


Molecular Structure Analysis

Imidazole, the core structure, contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

CPMB has been studied for a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning. CPMB has been shown to be a potent inhibitor of AChE, and thus has potential applications in the treatment of Alzheimer’s disease and other related conditions. CPMB has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of CPMB is not fully understood, however it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning. CPMB has been shown to bind to the active site of AChE, thus preventing the breakdown of acetylcholine and leading to an increase in its concentration. This increase in acetylcholine concentration can lead to improved memory and learning, and has potential applications in the treatment of Alzheimer’s disease and other related conditions.
Biochemical and Physiological Effects
CPMB has been studied for its potential biochemical and physiological effects. In animal studies, CPMB has been shown to increase the concentration of acetylcholine in the brain, which can lead to improved memory and learning. CPMB has also been shown to inhibit the growth of certain types of cancer cells, and thus has potential applications in cancer research. In addition, CPMB has been shown to have anti-inflammatory effects, and thus may have applications in the treatment of inflammatory diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

CPMB has a number of advantages and limitations when used in lab experiments. One advantage of CPMB is its high potency as an inhibitor of acetylcholinesterase, which makes it ideal for use in studies investigating the effects of acetylcholine on memory and learning. In addition, CPMB has been shown to be relatively non-toxic, making it safe for use in laboratory settings. One limitation of CPMB is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in lab experiments.

Future Directions

There are a number of potential future directions for research involving CPMB. One potential direction is to further investigate the biochemical and physiological effects of CPMB, particularly its potential applications in cancer research and the treatment of inflammatory diseases. Another potential direction is to investigate the effects of CPMB on other enzymes, such as those involved in the metabolism of drugs and other compounds. Finally, further research could be done to improve the synthesis of CPMB, as well as to develop more efficient and cost-effective methods for its production.

properties

IUPAC Name

(1-cyclopentyl-2-methylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10-16-13-8-11(9-15)6-7-14(13)17(10)12-4-2-3-5-12/h6-8,12H,2-5,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHBXQZXOTWELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCCC3)C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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